Cas no 951884-34-7 (5-Bromo-4-pentylpyrimidine)

5-Bromo-4-pentylpyrimidine is a brominated pyrimidine derivative featuring a pentyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom at the 5-position enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Stille couplings. Its pentyl chain contributes to lipophilicity, making it useful in modifying physicochemical properties of target molecules. The pyrimidine core provides a stable heterocyclic framework, ensuring compatibility with diverse synthetic routes. This compound is valued for its well-defined structure, high purity, and reliability in constructing complex molecular architectures.
5-Bromo-4-pentylpyrimidine structure
5-Bromo-4-pentylpyrimidine structure
Product Name:5-Bromo-4-pentylpyrimidine
CAS No:951884-34-7
MF:C9H13BrN2
MW:229.116921186447
MDL:MFCD09800934
CID:857249
PubChem ID:26370008
Update Time:2025-10-18

5-Bromo-4-pentylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-pentylpyrimidine
    • 5-bromanyl-4-pentyl-pyrimidine
    • 5-bromo-4-pentyl-pyrimidine
    • J-517110
    • MFCD09800934
    • AKOS015834365
    • BNB88434
    • 5-Bromo-4-(pent-1-yl)pyrimidine
    • CS-0205652
    • DTXSID20650041
    • 951884-34-7
    • A845219
    • PS-7737
    • SB58870
    • DB-368551
    • MDL: MFCD09800934
    • Inchi: 1S/C9H13BrN2/c1-2-3-4-5-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3
    • InChI Key: BOKJNBADLRQINQ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CN=C1CCCCC

Computed Properties

  • Exact Mass: 228.02600
  • Monoisotopic Mass: 228.02621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78000
  • LogP: 2.97180

5-Bromo-4-pentylpyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-4-pentylpyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:951884-34-7)5-Bromo-4-pentylpyrimidine
Order Number:A845219
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):150.0/448.0
Email:sales@amadischem.com

Additional information on 5-Bromo-4-pentylpyrimidine

Comprehensive Overview of 5-Bromo-4-pentylpyrimidine (CAS No. 951884-34-7): Properties, Applications, and Industry Insights

5-Bromo-4-pentylpyrimidine (CAS No. 951884-34-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a brominated pyrimidine derivative, it serves as a critical building block in organic synthesis, particularly in the development of small-molecule inhibitors and nucleoside analogs. The compound's molecular formula C9H13BrN2 and molecular weight 229.12 g/mol make it a versatile intermediate for medicinal chemistry applications.

Recent trends in drug discovery highlight the growing demand for halogenated pyrimidines like 5-Bromo-4-pentylpyrimidine, especially in the design of kinase inhibitors targeting cancer pathways. Search engine analytics reveal frequent queries such as "pyrimidine-based drug candidates 2024" and "brominated heterocycles in medicinal chemistry," reflecting industry interest. The compound's lipophilic pentyl chain enhances membrane permeability, a property highly sought after in CNS drug development – a topic ranking high in AI-driven research trends.

From a synthetic chemistry perspective, CAS 951884-34-7 demonstrates remarkable reactivity in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations. Laboratory studies emphasize its utility in constructing polycyclic aromatic systems, with patent literature documenting its incorporation into LED materials and organic semiconductors. This aligns with current searches for "pyrimidine derivatives in optoelectronics" and "heterocyclic compounds for OLEDs," showcasing its multidisciplinary relevance.

The structure-activity relationship (SAR) of 5-Bromo-4-pentylpyrimidine makes it particularly valuable in fragment-based drug design. Its bromine atom serves as an excellent handle for palladium-catalyzed transformations, while the pyrimidine core participates in crucial hydrogen bonding interactions with biological targets. Analytical data from NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry confirm its high purity (>98%), meeting stringent requirements for preclinical research applications.

In material science, researchers are exploring 951884-34-7 as a precursor for metal-organic frameworks (MOFs) with potential applications in gas storage and molecular separation. The compound's thermal stability (decomposition point >200°C) and crystallographic properties make it suitable for X-ray diffraction studies – a subject frequently searched alongside "pyrimidine crystal engineering." Recent publications in ACS Applied Materials & Interfaces highlight its role in developing photoactive materials.

Quality control protocols for 5-Bromo-4-pentylpyrimidine typically involve HPLC analysis with UV detection at 254 nm, ensuring compliance with ICH guidelines. The compound's logP value of 2.8 suggests favorable pharmacokinetic properties, explaining its popularity in ADMET studies. Industry forums show increasing discussions about "scaling up pyrimidine synthesis" and "continuous flow bromination techniques," indicating its commercial potential.

Environmental considerations for CAS 951884-34-7 include proper handling under fume hood conditions and disposal through licensed waste management systems. While not classified as hazardous under GHS standards, its brominated nature warrants careful consideration in green chemistry approaches – a hot topic appearing in searches for "sustainable heterocycle synthesis." Leading suppliers provide technical data sheets detailing storage recommendations (typically at 2-8°C under inert atmosphere).

The future outlook for 5-Bromo-4-pentylpyrimidine appears promising, with clinical trial pipelines containing several pyrimidine-containing therapeutics. Its structural versatility positions it as a key player in emerging fields like proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. As AI-assisted molecular modeling becomes more prevalent, compounds like 951884-34-7 are increasingly valuable for virtual screening libraries and machine learning datasets in drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:951884-34-7)5-Bromo-4-pentylpyrimidine
A845219
Purity:99%/99%
Quantity:5g/25g
Price ($):150.0/448.0
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